1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide
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Overview
Description
Preparation Methods
The synthesis of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide typically involves the reaction of hydroxybenzoate with triethylamine chlorophosphate . This method yields a colorless to pale yellow liquid that is soluble in organic solvents and exhibits good stability . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphates.
Reduction: It can be reduced under specific conditions to yield phosphite derivatives.
Substitution: Common reagents such as phenyl Grignard reagents can react with this compound to form substituted products.
Esterification: It is used in esterification reactions for cyclic phosphate synthesis.
Scientific Research Applications
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide involves its role as a catalyst in phosphorylation reactions. It facilitates the transfer of phosphate groups to target molecules, thereby modifying their chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphoester bonds .
Comparison with Similar Compounds
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar applications, particularly in the synthesis of biocompatible polymers.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Known for its use in esterification reactions and synthesis of cyclic phosphates.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form stable phosphoester bonds, making it highly valuable in various fields of research and industry .
Properties
CAS No. |
5695-96-5 |
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Molecular Formula |
C3H7O5P |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O5P/c1-6-3-2-7-9(4,5)8-3/h3H,2H2,1H3,(H,4,5) |
InChI Key |
HRMMXGHYEGOZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1COP(=O)(O1)O |
Origin of Product |
United States |
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